molecular formula C17H14BrClN2S B2476788 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(ethylthio)-1H-imidazole CAS No. 1226458-04-3

5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(ethylthio)-1H-imidazole

Cat. No. B2476788
CAS RN: 1226458-04-3
M. Wt: 393.73
InChI Key: OJGKHLDWXATMBO-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(ethylthio)-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the imidazole family and has shown promising results in research related to drug discovery, cancer treatment, and other biomedical applications.

Scientific Research Applications

Molecular Structure and Crystallography

The molecular structure and crystallography of compounds similar to 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(ethylthio)-1H-imidazole have been extensively studied. For instance, the compound 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole was analyzed, revealing the orientation of its phenyl and bromophenyl rings concerning the imidazole ring. Notably, no significant intermolecular interactions were observed within its crystal structure (Mohamed et al., 2013). Similarly, compounds 2-(4-Bromophenyl)-1-(3-chloro-2-methylphenyl)-4,5-diphenyl-1H-imidazole and 1-(3-chloro-2-methylphenyl)-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole have been synthesized and characterized, further emphasizing the importance of molecular docking studies to understand the interactions of related compounds (Sharma et al., 2018).

Antimicrobial Properties

Imidazole compounds showcase broad applications in various areas of clinical medicine. A particular focus has been on synthesizing novel imidazoles as potent antimicrobial agents. For example, derivatives of 1-(2-bromophenyl)-2-phenyl-1H-phenanthro[9,10-d]imidazole and related compounds were synthesized and tested for their antimicrobial activities against organisms like Candida albicans (Narwal et al., 2012).

Photophysical and Theoretical Studies

Imidazole-based compounds are also a subject of interest in photophysical and theoretical studies. For instance, imidazole-based excited-state intramolecular proton transfer (ESIPT) blue fluorescent molecules were synthesized and characterized, showcasing intense ESIPT fluorescence at 480nm. These studies provide insights into the electronic absorption spectra and thermal analyses of the compounds (Somasundaram et al., 2018).

properties

IUPAC Name

5-(4-bromophenyl)-1-(3-chlorophenyl)-2-ethylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrClN2S/c1-2-22-17-20-11-16(12-6-8-13(18)9-7-12)21(17)15-5-3-4-14(19)10-15/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGKHLDWXATMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(ethylthio)-1H-imidazole

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